4-[6-(2-Chloro-4-methylphenoxy)hexyl]morpholine is a synthetic compound that acts as a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. [] This receptor, part of the opioid receptor family, plays a role in various physiological processes, including pain perception, anxiety, and motor control. []
4-[6-(2-Chloro-4-methylphenoxy)hexyl]morpholine acts as a selective antagonist of the NOP receptor. [] Antagonists bind to receptors and block the binding of agonists, thus preventing receptor activation. Although the specific binding interactions of this compound with the NOP receptor remain to be elucidated, its structural features likely enable it to fit into the receptor's binding pocket and interfere with agonist binding.
Research on 4-[6-(2-Chloro-4-methylphenoxy)hexyl]morpholine, denoted as NiK-21273 in the literature, primarily focuses on its potential as a therapeutic agent for Parkinson’s disease. [] Studies have shown that NOP receptor antagonists like NiK-21273 exhibit both acute and long-term antiparkinsonian effects in animal models. [] This suggests that NiK-21273 may hold promise for developing novel treatments for this debilitating neurological disorder.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1